2,4-Dichlorobenzene-1-sulfinic acid
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Overview
Description
2,4-Dichlorobenzene-1-sulfinic acid is an organic compound that belongs to the class of sulfinic acids It is characterized by the presence of two chlorine atoms attached to a benzene ring, along with a sulfinic acid group (-SO2H)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichlorobenzene-1-sulfinic acid typically involves the sulfonation of 2,4-dichlorobenzene. One common method is the reaction of 2,4-dichlorobenzene with sulfur dioxide in the presence of a catalyst, such as aluminum chloride, under controlled conditions. This process leads to the formation of the sulfinic acid group on the benzene ring .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichlorobenzene-1-sulfinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding thiols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2,4-dichlorobenzenesulfonic acid.
Reduction: Formation of 2,4-dichlorobenzenethiol.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
2,4-Dichlorobenzene-1-sulfinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a reagent in biochemical assays and studies involving sulfinic acids.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichlorobenzene-1-sulfinic acid involves its reactivity with various molecular targets. The sulfinic acid group can participate in nucleophilic and electrophilic reactions, leading to the formation of different products. The pathways involved often depend on the specific reaction conditions and the presence of other reagents .
Comparison with Similar Compounds
- 2,4-Dichlorobenzenesulfonic acid
- 2,4-Dichlorobenzenethiol
- 2,4-Dichlorobenzene
Comparison: 2,4-Dichlorobenzene-1-sulfinic acid is unique due to the presence of the sulfinic acid group, which imparts distinct reactivity compared to its sulfonic acid and thiol counterparts. This uniqueness makes it valuable in specific synthetic applications where other compounds may not be as effective .
Properties
Molecular Formula |
C6H4Cl2O2S |
---|---|
Molecular Weight |
211.06 g/mol |
IUPAC Name |
2,4-dichlorobenzenesulfinic acid |
InChI |
InChI=1S/C6H4Cl2O2S/c7-4-1-2-6(11(9)10)5(8)3-4/h1-3H,(H,9,10) |
InChI Key |
OKUBMVUZAZAYAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)S(=O)O |
Origin of Product |
United States |
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